

Physical and chemical properties of 2-Oxo-1,2-dihydroquinoline-3-carbonitrile

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Compound of Interest

Compound Name: 2-Oxo-1,2-dihydroquinoline-3-carbonitrile

Cat. No.: B1303903

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An In-Depth Technical Guide to 2-Oxo-1,2-dihydroquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxo-1,2-dihydroquinoline-3-carbonitrile, a heterocyclic organic compound, has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its quinoline core is a prevalent scaffold in numerous biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and known biological activities of **2-Oxo-1,2-dihydroquinoline-3-carbonitrile**, presenting key data in a structured format to support research and development efforts.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **2-Oxo-1,2-dihydroquinoline-3-carbonitrile** are summarized in the table below. These properties are crucial for its handling, formulation, and analysis in a laboratory setting.

Property	Value	Source
Molecular Formula	C ₁₀ H ₆ N ₂ O	[1]
Molecular Weight	170.17 g/mol	[1]
Appearance	Solid	-
Melting Point	>300 °C	[2]
Boiling Point	402.8 °C (Predicted)	[1]
Solubility	While specific quantitative data is limited, quinoline derivatives generally exhibit solubility in organic solvents like DMSO and DMF.[3] Its guanidine-containing derivatives have been noted to possess improved water solubility.[4]	-
pKa	Data for the specific compound is not readily available. The acidity of the N-H proton is a key feature.	-

Spectral Data:

- **Infrared (IR) Spectroscopy:** The IR spectrum of **2-Oxo-1,2-dihydroquinoline-3-carbonitrile** is expected to show characteristic peaks for the N-H stretch, the C≡N (nitrile) stretch, and the C=O (amide) stretch.
- **¹H NMR Spectroscopy:** The proton NMR spectrum of related 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde in DMSO-d₆ shows characteristic signals for the aromatic protons of the quinoline ring system and a broad singlet for the N-H proton.[4]
- **¹³C NMR Spectroscopy:** The carbon NMR spectrum of related quinoline derivatives reveals signals for the carbonyl carbon typically in the range of 160-165 ppm and the nitrile carbon around 115-120 ppm. Aromatic carbons appear in the downfield region.[5][6]

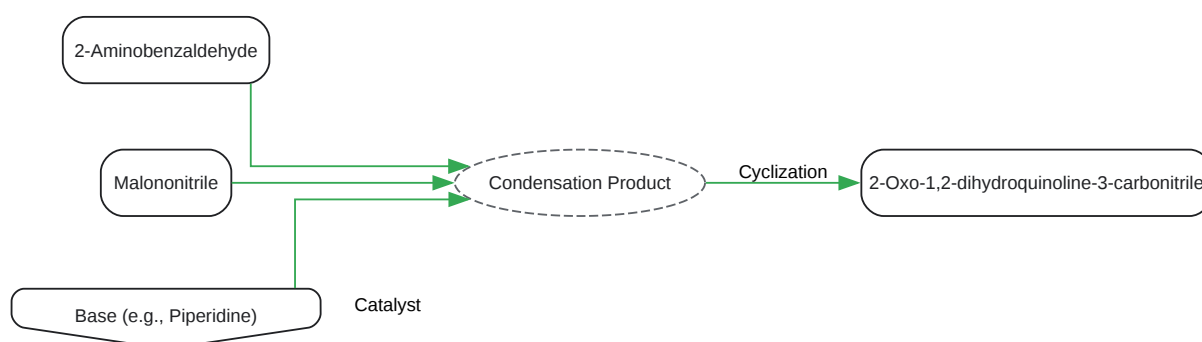
- Mass Spectrometry: The molecular ion peak (M^+) would be expected at m/z 170. Fragmentation patterns would likely involve the loss of CO (28 amu) and HCN (27 amu), characteristic of quinolone and nitrile compounds, respectively.[7][8]

Experimental Protocols

Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carbonitrile

Several synthetic routes to 2-oxo-1,2-dihydroquinoline derivatives have been reported. A common approach involves the condensation of an appropriate aniline derivative with a malonic acid derivative. One plausible synthesis for the title compound is outlined below, adapted from related procedures.[5][6]

Reaction Scheme:



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Caption: General synthetic scheme for **2-Oxo-1,2-dihydroquinoline-3-carbonitrile**.

Detailed Methodology:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol.
- Addition of Reagents: To this solution, add malononitrile (1 equivalent) and a catalytic amount of a base, such as piperidine or triethylamine.

- Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield pure **2-Oxo-1,2-dihydroquinoline-3-carbonitrile**.

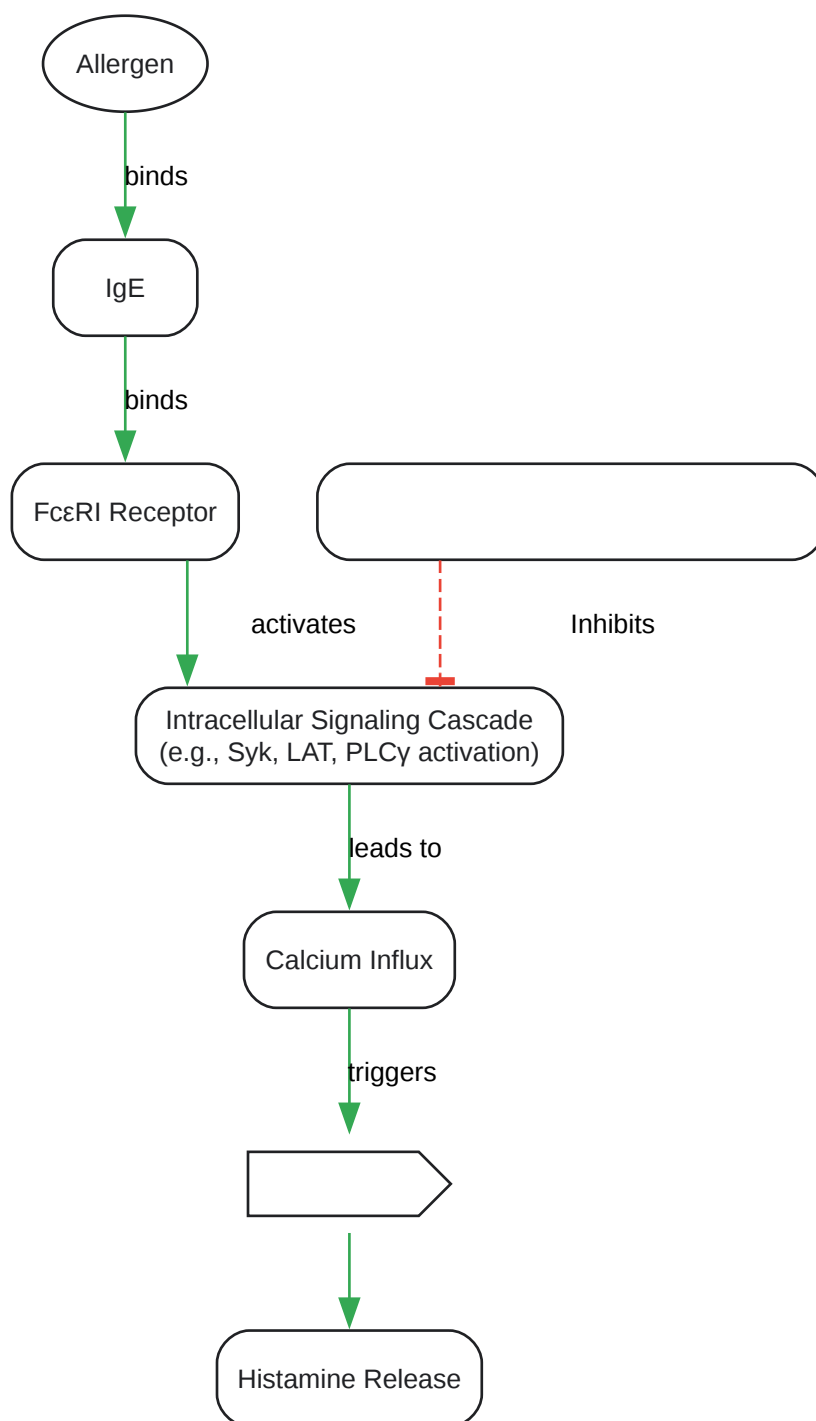
Biological Activity and Signaling Pathways

2-Oxo-1,2-dihydroquinoline-3-carbonitrile has been reported to exhibit antiallergic properties by inhibiting the release of histamine from mast cells and prostaglandins from human platelets.

[1] Furthermore, the quinoline scaffold is a key feature in many anticancer agents, and derivatives of this compound have shown antiproliferative activity.[6][9]

Antiallergic Activity: Inhibition of Mast Cell Degranulation

Mast cell degranulation is a critical event in the allergic response, leading to the release of inflammatory mediators like histamine. The binding of an allergen to IgE antibodies on the surface of mast cells triggers a signaling cascade that results in degranulation. **2-Oxo-1,2-dihydroquinoline-3-carbonitrile** is suggested to interfere with this process.

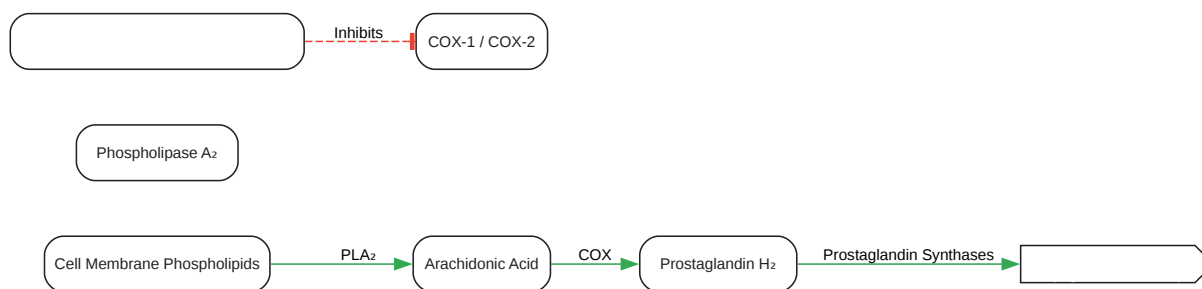


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Caption: Inhibition of the mast cell degranulation pathway.

Inhibition of Prostaglandin Synthesis

Prostaglandins are lipid compounds with hormone-like effects that are involved in inflammation. Their synthesis from arachidonic acid is catalyzed by cyclooxygenase (COX) enzymes. The inhibition of prostaglandin release suggests that **2-Oxo-1,2-dihydroquinoline-3-carbonitrile** may modulate the COX pathway.



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Caption: Inhibition of the prostaglandin synthesis pathway.

Conclusion

2-Oxo-1,2-dihydroquinoline-3-carbonitrile presents a versatile scaffold with promising biological activities. This guide has summarized its key physical and chemical properties, provided a general synthetic protocol, and illustrated its potential mechanisms of action in antiallergic responses. Further research is warranted to fully elucidate its pharmacological profile, including detailed solubility and pKa determination, comprehensive spectral analysis, and in-depth investigation of its effects on various signaling pathways. The information provided herein serves as a valuable resource for scientists and researchers engaged in the development of novel therapeutic agents based on the quinoline framework.

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